molecular formula C5H9NS B1265438 Isobutyl isothiocyanate CAS No. 591-82-2

Isobutyl isothiocyanate

Cat. No.: B1265438
CAS No.: 591-82-2
M. Wt: 115.2 g/mol
InChI Key: NSDDRJXKROCWRZ-UHFFFAOYSA-N
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Description

Isobutyl isothiocyanate is an organic compound with the molecular formula C₅H₉NS. It is a colorless to light yellow liquid with a pungent odor. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isobutyl isothiocyanate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is essential for the release of this compound from its glucosinolate precursors in plant tissues. Additionally, this compound has been shown to inhibit certain deubiquitinating enzymes, which are involved in the regulation of protein degradation . This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the covalent binding of this compound to thiol groups in proteins, leading to the formation of thiocarbamate adducts . This binding can result in the inhibition of enzyme activity, particularly those enzymes with active site cysteine residues. Additionally, this compound can modulate gene expression by affecting transcription factors such as Nrf2 and NF-κB . These transcription factors play critical roles in the regulation of genes involved in oxidative stress response, inflammation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of isobutylamine and carbonyl sulfide . Long-term exposure to this compound has been shown to result in sustained activation of the Nrf2 pathway, providing prolonged protection against oxidative stress . Prolonged exposure can also lead to adaptive responses, where cells become less sensitive to the compound’s effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit chemopreventive properties by inducing phase II detoxification enzymes and enhancing antioxidant defenses . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized through the mercapturic acid pathway, where it conjugates with glutathione to form a glutathione conjugate . This conjugate is further processed to form cysteinylglycine, cysteine, and finally, the N-acetylcysteine conjugate, which is excreted in the urine. The interaction of this compound with glutathione and related enzymes is crucial for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can readily diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes detoxification and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various cellular components. The compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, this compound interacts with cytosolic proteins and enzymes, affecting their activity and function. In the mitochondria, it can modulate mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential . In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with carbon disulfide and chlorine to form this compound. Another method includes the reaction of isobutylamine with thiophosgene .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting isobutylamine with carbon disulfide in the presence of a base, followed by oxidation with chlorine. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isobutyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Isobutyl isothiocyanate can be compared with other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Uniqueness:

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and industry.

Properties

IUPAC Name

1-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDRJXKROCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207846
Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Green pungent aroma
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.945
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

591-82-2
Record name Isobutyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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